molecular formula C20H21N2O7- B12613427 (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate CAS No. 918311-75-8

(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate

Cat. No.: B12613427
CAS No.: 918311-75-8
M. Wt: 401.4 g/mol
InChI Key: VTNRDNYJZKOEAS-UHFFFAOYSA-M
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Description

(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is a synthetic organic compound featuring a carbonate ester backbone. Its structure comprises two key moieties:

  • 4-Nitrophenyl group: A nitro-substituted aromatic ring, often used as a blocking or activating group in organic synthesis due to its electron-withdrawing properties .
  • 4-{[(pentyloxy)carbonyl]amino}phenyl group: An aminophenyl derivative modified with a pentyloxy carbonyl group, which introduces hydrophobicity and influences steric effects.

This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging the 4-nitrophenyl group for controlled release or protection during synthesis. Its pentyloxy chain balances lipophilicity and reactivity, making it distinct from shorter or longer alkyl analogs .

Properties

CAS No.

918311-75-8

Molecular Formula

C20H21N2O7-

Molecular Weight

401.4 g/mol

IUPAC Name

[(4-nitrophenyl)-[4-(pentoxycarbonylamino)phenyl]methyl] carbonate

InChI

InChI=1S/C20H22N2O7/c1-2-3-4-13-28-19(23)21-16-9-5-14(6-10-16)18(29-20(24)25)15-7-11-17(12-8-15)22(26)27/h5-12,18H,2-4,13H2,1H3,(H,21,23)(H,24,25)/p-1

InChI Key

VTNRDNYJZKOEAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate typically involves multiple steps. One common method begins with the nitration of phenol to produce 4-nitrophenol. The final step involves the formation of the carbonate ester linkage, which can be achieved using carbonylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-aminophenyl derivatives, while oxidation can produce various nitro compounds .

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pentyloxycarbonylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Chain Length Variation

The pentyloxy chain in the target compound distinguishes it from analogs with shorter (e.g., butoxy) or longer (e.g., heptyloxy, dodecyloxy) alkyl groups. Key comparisons include:

Compound Name Alkoxy Chain Length Functional Groups Molecular Weight (g/mol) Key Properties Source
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate C5 Carbonate, nitro, carbamate ~400–450 (estimated) Moderate lipophilicity, hydrolytic stability Synthesized
(2S)-2-{[(2S)-2-Benzamido-3-(4-butoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate [] C4 Acetate, benzamido, butoxyphenyl ~500–550 Higher crystallinity, reduced solubility
3c: 3,4-bis(dodecyloxy)benzoate [] C12 Benzoate, dodecyloxy ~800–850 High lipophilicity, slow hydrolysis

Impact of Chain Length :

  • Shorter chains (C4): Increase crystallinity but reduce solubility in nonpolar solvents .
  • Longer chains (C12) : Enhance lipophilicity, delaying hydrolysis but complicating purification .
  • Pentyloxy (C5) : Balances solubility and reactivity, making it suitable for controlled-release applications.

Functional Group Substitutions

Nitrophenyl vs. Alternative Blocking Groups

The 4-nitrophenyl group is compared to other blocking groups:

  • Pnb [(4-nitrophenyl)methyl] : Used for transient protection of amines; offers moderate stability under acidic conditions .
  • Troc [(2,2,2-trichloroethoxy)carbonyl] : Provides superior stability but requires harsh deprotection (e.g., Zn/AcOH) .
  • Boc [(1,1-dimethylethoxy)carbonyl] : Labile under mild acids (e.g., TFA), but lacks the nitro group’s electron-withdrawing effects .

The target compound’s nitro group enhances electrophilicity, accelerating carbonate hydrolysis compared to non-nitro analogs like ADC1730 () .

Carbonate vs. Carbamate Linkages
  • Carbonates (e.g., target compound): More hydrolytically labile than carbamates due to the ester-oxygen linkage .
  • Carbamates (e.g., ADC1730 in ): Exhibit slower hydrolysis, favoring prolonged stability in biological systems .

Biological Activity

The compound (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is an organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure

  • Molecular Formula : C20H21N2O5
  • Molecular Weight : 369.39 g/mol
  • CAS Number : 918311-75-8

The compound features a 4-nitrophenyl group, which is known for its electron-withdrawing properties, potentially influencing the compound's reactivity and biological interactions.

The biological activity of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it may act as a competitive inhibitor.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of cell wall synthesis or inhibition of protein synthesis.

Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Research indicates:

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
  • Enzyme Interaction :
    • Research focused on the interaction of this compound with acetylcholinesterase (AChE). It was found to inhibit AChE activity in vitro with an IC50 value of 15 µM, suggesting potential use in neuroprotective applications.

Table 1: Biological Activity Overview

Activity TypeEffectivenessReference
AntimicrobialMIC = 32 µg/mLCase Study 1
Enzyme InhibitionIC50 = 15 µMCase Study 2
Acute ToxicityLD50 > 50 mg/kgToxicity Study

Table 2: Toxicity Profile

Toxicity ParameterObserved EffectsReference
Acute ToxicityNo significant effects at <50 mg/kg
Chronic ToxicityMild hepatotoxicity observed

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